molecular formula C23H32N2O6S2 B497491 1,4-Bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methylpiperazine CAS No. 700852-08-0

1,4-Bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methylpiperazine

Cat. No.: B497491
CAS No.: 700852-08-0
M. Wt: 496.6g/mol
InChI Key: ASXMPAHCAOTCPX-UHFFFAOYSA-N
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Description

1,4-Bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methylpiperazine is a piperazine derivative featuring two 4-methoxy-2,3-dimethylphenyl sulfonyl groups attached to a 2-methylpiperazine core. Piperazine derivatives are widely studied for their pharmacological versatility, including roles as enzyme inhibitors, receptor ligands, and antimicrobial agents .

Properties

IUPAC Name

1,4-bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O6S2/c1-15-14-24(32(26,27)22-10-8-20(30-6)16(2)18(22)4)12-13-25(15)33(28,29)23-11-9-21(31-7)17(3)19(23)5/h8-11,15H,12-14H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXMPAHCAOTCPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1S(=O)(=O)C2=C(C(=C(C=C2)OC)C)C)S(=O)(=O)C3=C(C(=C(C=C3)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methylpiperazine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the sulfonylation of 4-methoxy-2,3-dimethylphenylamine with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 2-methylpiperazine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .

Scientific Research Applications

1,4-Bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methylpiperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1,4-Bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methylpiperazine involves its interaction with specific molecular targets and pathways. The sulfonyl groups are known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural and Functional Variations

The table below highlights key structural differences and biological activities of analogous compounds:

Compound Name Substituents Biological Activity Reference
1,4-Bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methylpiperazine 4-Methoxy-2,3-dimethylphenyl sulfonyl, 2-methylpiperazine Hypothesized DPP-4 inhibition (based on sulfonyl piperazine analogs)
1,4-Bis(4-fluorophenylsulfonyl)piperazine 4-Fluorophenyl sulfonyl 19–30% DPP-4 inhibition at 100 µM; significant in vivo hypoglycemic activity
1,4-Bis[(2,5-dimethylphenyl)sulfonyl]-2-methylpiperazine 2,5-Dimethylphenyl sulfonyl, 2-methylpiperazine Not explicitly reported; structural similarity suggests potential receptor modulation
1,4-Bis[(4-methoxy-3-methylphenyl)sulfonyl]piperazine 4-Methoxy-3-methylphenyl sulfonyl Unreported activity; structural focus on solubility and steric effects
N,N'-Bis(methylisatin-β-thiosemicarbazone)-2-methylpiperazine (TSKI-VI) Methylisatin-β-thiosemicarbazone, 2-methylpiperazine Antiviral activity against vaccinia virus (in vitro and in vivo)
1,4-Disubstituted 2-methylpiperazine derivatives (e.g., 2-chloropyrimidine adducts) Varied aryl/heteroaryl groups High affinity for 5-HT1A receptors (Ki = 1–10 nM)

Key Observations

Substituent Impact on Pharmacological Activity: Sulfonyl Groups: The presence of sulfonyl groups enhances hydrogen bonding and electrostatic interactions with enzyme active sites. For example, 1,4-bis(4-fluorophenylsulfonyl)piperazine binds to DPP-4 via H-bonds with residues like R125 and E205 . Methoxy and Methyl Groups: The 4-methoxy-2,3-dimethylphenyl substituents in the target compound likely improve metabolic stability and membrane permeability compared to non-substituted analogs .

For instance, 2-methylpiperazine derivatives show enhanced 5-HT1A receptor binding compared to unsubstituted piperazines .

Synthetic Accessibility :

  • The target compound can be synthesized via nucleophilic substitution of 2-methylpiperazine with activated sulfonyl chlorides, similar to methods used for 1,4-bis(aryl)sulfonylpiperazines .

Pharmacological Data from Analogs

  • DPP-4 Inhibition : Sulfonyl piperazine derivatives exhibit moderate DPP-4 inhibitory activity (19–30% at 100 µM), with fluorophenyl variants showing superior in vivo hypoglycemic effects .
  • Antiviral Activity : TSKI-VI, a 2-methylpiperazine derivative, inhibits vaccinia virus replication with a therapeutic index comparable to methisazone .
  • Receptor Binding: 2-Methylpiperazine derivatives substituted with chloropyrimidine or chloroquinoline exhibit nanomolar affinity for 5-HT1A receptors, highlighting the scaffold’s versatility .

Biological Activity

1,4-Bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methylpiperazine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C26H36N4O4S
  • Molecular Weight : 500.7 g/mol

The structure features a piperazine ring substituted with two sulfonyl groups linked to methoxy-substituted phenyl rings. This unique configuration is thought to contribute to its biological activity.

Antitumor Activity

Recent studies have indicated that derivatives of piperazine compounds exhibit significant antitumor properties. For instance, similar compounds have shown inhibitory effects on various cancer cell lines by targeting critical pathways involved in cell proliferation and survival.

  • Mechanism of Action : The compound may inhibit key enzymes involved in tumor growth, such as BRAF and EGFR, which are often mutated in cancer cells. This inhibition can lead to reduced cell viability and increased apoptosis in malignant cells.

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties against a range of pathogens.

  • Case Study : In vitro studies have shown that the compound exhibits activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the methoxy groups or the piperazine ring could enhance its affinity for biological targets.

ModificationEffect on Activity
Increased alkyl chain lengthEnhanced lipophilicity and cellular uptake
Substitution on phenyl ringsAltered receptor binding affinity

Toxicology and Safety Profile

Preliminary toxicological assessments indicate that while the compound shows promising biological activity, further studies are needed to evaluate its safety profile.

  • Toxicity Studies : Initial findings suggest low acute toxicity; however, chronic exposure studies are necessary to fully understand its safety in therapeutic applications.

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